3-Cyano-1,4-dimethylpyridin-1-ium iodide
Overview
Description
3-Cyano-1,4-dimethylpyridin-1-ium iodide is an organic compound with the molecular formula C8H9IN2. It is a pyridinium salt characterized by the presence of a cyano group at the third position and methyl groups at the first and fourth positions of the pyridine ring. This compound is known for its applications in various fields, including chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-1,4-dimethylpyridin-1-ium iodide typically involves the reaction of 4-methylpyridine with iodomethane in the presence of a solvent such as 2-propanol. The reaction proceeds under mild conditions, resulting in the formation of the desired pyridinium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent concentration, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-1,4-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The cyano group can undergo addition reactions with suitable reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium cyanide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-cyano-1,4-dimethylpyridin-1-ium chloride when using sodium chloride.
Oxidation: Oxidized derivatives of the pyridinium salt.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Scientific Research Applications
3-Cyano-1,4-dimethylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-Cyano-1,4-dimethylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and pyridinium ring play crucial roles in binding to these targets, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- 1,4-Dimethylpyridin-1-ium chloride
- 3-Cyano-1,4-dimethylpyridin-1-ium bromide
- 1,4-Dimethylpyridin-1-ium nitrate
Comparison: 3-Cyano-1,4-dimethylpyridin-1-ium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and solubility compared to its chloride and bromide counterparts. The cyano group also imparts distinct chemical properties, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
1,4-dimethylpyridin-1-ium-3-carbonitrile;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N2.HI/c1-7-3-4-10(2)6-8(7)5-9;/h3-4,6H,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTAACKHUUAANL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[N+](C=C1)C)C#N.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30492217 | |
Record name | 3-Cyano-1,4-dimethylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30492217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61327-46-6 | |
Record name | 3-Cyano-1,4-dimethylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30492217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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